molecular formula C4H3Cl5O B8719646 2,4,4,4-Tetrachlorobutyryl chloride CAS No. 68121-36-8

2,4,4,4-Tetrachlorobutyryl chloride

Cat. No. B8719646
CAS RN: 68121-36-8
M. Wt: 244.3 g/mol
InChI Key: KRNCRUFKDXQLJZ-UHFFFAOYSA-N
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Patent
US04284821

Procedure details

226 g (1 mol) of 2,4,4,4-tetrachlorobutyric acid [produced according to CA, 63, 13089e (1965)], 600 g of thionyl chloride and 1 ml of N,N-dimethylformamide are heated for 2 hours at 50° C. and for 2 hours at 75° C. After the unreacted thionyl chloride has been evaporated off, the residue is distilled to obtain 227.6 g (93% of theory) of 2,4,4,4-tetrachlorobutyric acid chloride; b.p. 90°-91° C./15 mm Hg.
Name
2,4,4,4-tetrachlorobutyric acid
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:6][C:7]([Cl:10])([Cl:9])[Cl:8])[C:3](O)=[O:4].S(Cl)([Cl:13])=O>CN(C)C=O>[Cl:1][CH:2]([CH2:6][C:7]([Cl:10])([Cl:9])[Cl:8])[C:3]([Cl:13])=[O:4]

Inputs

Step One
Name
2,4,4,4-tetrachlorobutyric acid
Quantity
226 g
Type
reactant
Smiles
ClC(C(=O)O)CC(Cl)(Cl)Cl
Name
Quantity
600 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the unreacted thionyl chloride has been evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)Cl)CC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 227.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.